Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the thieno[2,3-b]pyridine core structure makes this compound particularly interesting for medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thioxopyridine-3-carbonitrile with 4-iodoaniline under basic conditions to form the thieno[2,3-b]pyridine core . The resulting intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases and enzymes, leading to the disruption of cellular processes such as cell division and inflammation . The presence of the iodine atom and the thieno[2,3-b]pyridine core enhances its binding affinity to these targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thiophene derivatives: Compounds like suprofen and articaine, which have a thiophene ring, also show anti-inflammatory and antimicrobial properties.
Uniqueness
Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate is unique due to the presence of the iodine atom in the phenyl ring, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C16H13IN2O2S |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
ethyl 2-(4-iodoanilino)thieno[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13IN2O2S/c1-2-21-16(20)13-12-4-3-9-18-14(12)22-15(13)19-11-7-5-10(17)6-8-11/h3-9,19H,2H2,1H3 |
InChI Key |
WBRYUMQBONPIJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC=N2)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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